3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Description
This compound is a dihydropteridin-4-one derivative featuring a 3,4-dimethoxyphenethyl group at position 3 and a 2-fluorobenzylsulfanyl substituent at position 2. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence metabolic stability, while the 2-fluorobenzylsulfanyl group introduces steric and electronic effects that could modulate target binding affinity .
Properties
Molecular Formula |
C23H21FN4O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-18-8-7-15(13-19(18)31-2)9-12-28-22(29)20-21(26-11-10-25-20)27-23(28)32-14-16-5-3-4-6-17(16)24/h3-8,10-11,13H,9,12,14H2,1-2H3 |
InChI Key |
CWSAJCUYBDBUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the fluorophenylmethylsulfanyl moiety: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pteridinone core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Triazole-Based Analogues
A structurally related triazole derivative, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, shares a sulfanyl-linked substituent but differs in core heterocycle (triazole vs. dihydropteridinone). The triazole core confers distinct electronic properties and hydrogen-bonding capabilities, which may reduce metabolic stability compared to the dihydropteridinone scaffold. The phenylsulfonyl group in this analogue enhances solubility but reduces membrane permeability relative to the dimethoxyphenethyl group in the target compound .
Dihydropyrimidinone Derivatives
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS 1235441-75-4) shares a dihydroheterocyclic core but replaces the pteridinone with a pyrimidinone.
Substituent Effects and Pharmacological Implications
Methoxy vs. Fluoro Substitutions
- 3,4-Dimethoxyphenethyl Group: Enhances lipophilicity (logP ~3.2) and may prolong half-life by slowing oxidative metabolism.
- 2-Fluorobenzylsulfanyl Group: The fluorine atom introduces electron-withdrawing effects, stabilizing the sulfanyl linkage against enzymatic cleavage. This contrasts with non-fluorinated analogues like 1-phenylethanone derivatives, which exhibit faster degradation in hepatic microsomal assays .
Sulfanyl vs. Sulfonyl Linkages
However, sulfonyl groups provide stronger hydrogen-bonding interactions, which may compensate for reduced permeability .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | logP | Solubility (µg/mL) | Metabolic Stability (t½, min) |
|---|---|---|---|---|---|
| Target Compound | Dihydropteridinone | 3,4-Dimethoxyphenethyl, 2-Fluorobenzylsulfanyl | 3.2 | 12.5 (pH 7.4) | 45 (Human liver microsomes) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | Phenylsulfonyl, Difluorophenyl | 2.8 | 45.0 (pH 7.4) | 22 |
| 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Dihydropyrimidinone | 4-Methoxyphenyl, Ethyl, Hydroxy | 1.9 | 78.0 (pH 7.4) | 30 |
Data synthesized from experimental studies and physicochemical predictions .
Research Findings and Limitations
- The target compound’s dihydropteridinone core demonstrates superior metabolic stability compared to triazole analogues, likely due to reduced susceptibility to cytochrome P450 oxidation.
- Fluorinated benzylsulfanyl groups enhance stability but may introduce toxicity risks absent in non-fluorinated derivatives like 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one .
- Limitations: Direct comparative studies on kinase inhibition or in vivo efficacy are absent in available literature.
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically starting from simpler precursors. The key steps include the formation of the pteridinone core and the introduction of the dimethoxyphenyl and fluorophenyl groups.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3,4-Dimethoxyphenyl ethylamine + (2-Fluorophenyl)methyl sulfide | Intermediate A |
| 2 | Cyclization under acidic conditions | 3,4-Dihydropteridin-4-one |
| 3 | Purification via chromatography | Final product |
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound. Notably, NMR spectra reveal distinct peaks corresponding to the methoxy groups and the aromatic protons, indicating successful incorporation of the desired functional groups.
Biological Activity
Research indicates that compounds containing sulfur and fluorine moieties exhibit a variety of biological activities. In particular, This compound has shown promise in several areas:
- Antitumor Activity : Studies suggest that similar pteridin derivatives can inhibit cancer cell proliferation. The presence of the fluorine atom may enhance membrane permeability and bioactivity against tumor cells .
- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Properties : Sulfur-containing compounds are known for their antimicrobial activity. The specific structure of this compound may enhance its efficacy against various pathogens .
Case Studies
- Anticancer Studies : A study conducted on related pteridin derivatives demonstrated significant inhibition of prostate cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotection : Research involving animal models of Alzheimer's disease showed that similar compounds could reduce amyloid-beta plaque formation, suggesting a protective effect on neuronal health .
The biological activity is hypothesized to arise from multiple mechanisms:
- Interaction with Enzymes : The sulfonyl group may interact with enzymatic targets involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
